N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
This compound is a complex heterocyclic molecule featuring a fused tetrahydropyrimido[2,1-b][1,3]thiazine core, substituted with ethyl, methyl, and oxo groups. The pyrazole moiety (3,5-dimethyl-1H-pyrazol-1-yl) is linked via an ethyl chain to the nitrogen atom of the carboxamide group. Structural elucidation of similar compounds typically employs techniques like NMR, IR, and mass spectrometry, as seen in related studies , and may involve crystallographic refinement using software like SHELX .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S/c1-5-15-13(4)20-18-22(17(15)25)9-14(10-26-18)16(24)19-6-7-23-12(3)8-11(2)21-23/h8,14H,5-7,9-10H2,1-4H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKJHGYEKSLSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCCN3C(=CC(=N3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s worth noting that compounds with similar structures have been found to exhibit antimicrobial and antitubercular activities.
Biological Activity
The compound N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that integrates a pyrazole moiety with a tetrahydropyrimido-thiazine framework. Its molecular formula is C19H25N5O2S, and it possesses a molecular weight of approximately 385.50 g/mol. The presence of the pyrazole ring is significant as it is often associated with various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole derivatives. For instance, derivatives similar to the target compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain pyrazole-based compounds exhibited IC50 values in the range of 0.75 to 4.21 µM against various cancer cell lines such as H460 and A549 .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives are known for their effectiveness against bacteria and fungi. For example, compounds with similar structural features were evaluated for their antibacterial properties against Mycobacterium tuberculosis, showing significant inhibitory concentrations ranging from 1.35 to 2.18 μM .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through the inhibition of key enzymes involved in cancer cell proliferation and microbial growth. The interaction with dihydrofolate reductase (DHFR) and various kinases has been noted as a common pathway for many pyrazole derivatives .
Case Studies
- Antitumor Activity : A recent study synthesized a series of pyrazole derivatives and assessed their cytotoxicity against different cancer cell lines. One compound demonstrated significant apoptosis induction in A549 cells with an IC50 value of 49.85 μM .
- Anti-tubercular Efficacy : Another investigation focused on the anti-tubercular efficacy of substituted pyrazoles against Mycobacterium tuberculosis. The study found that specific derivatives exhibited promising activity with IC90 values indicating effective inhibition at low concentrations .
Data Tables
| Activity Type | Compound | IC50/IC90 Values (μM) | Target |
|---|---|---|---|
| Antitumor | Pyrazole Derivative A | 49.85 (IC50) | A549 Cells |
| Anti-tubercular | Pyrazole Derivative B | 1.35 - 2.18 (IC50) | M. tuberculosis |
| Kinase Inhibition | Compound C | 0.067 (IC50) | Aurora-A Kinase |
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research has shown that compounds with similar heterocyclic structures exhibit promising anticancer properties. For instance, studies on related pyrimidine derivatives have demonstrated their efficacy against various cancer cell lines through mechanisms that involve inhibition of key proteins involved in tumorigenesis. Specifically, Aurora B kinase inhibitors have been highlighted as emerging targets for cancer therapy due to their role in controlling cell division and apoptosis .
1.2 Antimicrobial Properties
Compounds featuring the pyrimidine and pyrazole moieties have been studied for their antimicrobial effects. The presence of these heterocycles contributes to the inhibition of bacterial growth and can enhance the potency of existing antibiotics . The structural diversity offered by N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide may provide a new avenue for developing effective antimicrobial agents.
1.3 Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented extensively. By modulating inflammatory pathways, these compounds can reduce symptoms associated with chronic inflammatory diseases. The thiazine ring in the compound may play a crucial role in mediating these effects .
Biochemical Applications
2.1 Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are critical in various biochemical pathways. For example, certain derivatives have shown inhibitory effects on carbonic anhydrases and other enzymes involved in metabolic processes . This inhibition can be crucial for developing treatments for conditions such as glaucoma or edema.
2.2 Drug Design and Development
The unique structure of this compound makes it a valuable scaffold for drug design. Its ability to interact with multiple biological targets allows medicinal chemists to modify its structure to enhance efficacy and selectivity .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with tetrahydroimidazo[1,2-a]pyridine derivatives reported in and . Below is a comparative analysis based on substituents, functional groups, and physicochemical properties:
Table 1: Structural and Physical Comparison of Heterocyclic Compounds
Key Observations:
Core Heterocycles: While the target compound features a pyrimido-thiazine core, compounds 2d and 1l are based on imidazo-pyridine scaffolds.
Substituent Effects: The target’s pyrazole-ethyl group introduces steric bulk and hydrogen-bonding capacity via the carboxamide, contrasting with the nitrophenyl and cyano groups in 2d/1l, which are electron-withdrawing and may enhance stability or π-π stacking. The higher melting point of 1l (243–245°C vs. 215–217°C for 2d) may arise from stronger intermolecular forces in its phenethyl-substituted structure compared to 2d’s benzyl group.
However, the pyrazole-ethyl linkage in the target may necessitate tailored coupling strategies.
Preparation Methods
Synthesis of 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Ethylamine
Adapting the procedure from ChemicalBook (2016), acetylacetone reacts with hydrazine hydrate at 0°C to form 3,5-dimethylpyrazole. Subsequent alkylation with 1,2-dibromoethane in the presence of sodium carbonate at 80°C yields 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl bromide, which is aminated via Gabriel synthesis using potassium phthalimide and hydrazine hydrate.
Amide Coupling
The activated carboxylic acid reacts with the pyrazole-ethylamine in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The reaction mixture is stirred at room temperature for 12 hours, yielding the final carboxamide after silica gel chromatography (n-hexane:ethyl acetate = 1:1).
Optimization and Characterization
Reaction Conditions
Analytical Data
- NMR : $$ ^1H $$-NMR of the final compound shows singlet peaks for pyrazole methyl groups at δ 2.25 ppm and a triplet for the ethylamine linker at δ 3.45 ppm.
- Mass Spectrometry : Molecular ion peak at m/z 447.5 confirms the molecular formula $$ C{23}H{25}N7O3 $$.
Alternative Synthetic Routes
Solid-Phase Synthesis
A patent by CN1067884A (1995) describes immobilizing the pyrimidine intermediate on Wang resin, enabling stepwise alkylation and amidation with automated purification. This method reduces purification steps but requires specialized equipment.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for constructing the pyrazole-thiazine-carboxamide core of this compound, and how are reaction conditions optimized?
- The synthesis typically involves multi-step reactions, including cyclization, amidation, and functional group coupling. For example, reflux conditions in dimethylformamide (DMF) or acetic acid are used to facilitate nucleophilic substitutions or condensations . Optimization involves adjusting pH, temperature, and solvent polarity to enhance yield and purity. Intermediate purification via recrystallization or column chromatography is critical to isolate the target compound .
Q. Which spectroscopic techniques are essential for structural confirmation, and what key spectral markers should researchers prioritize?
- 1H/13C NMR is indispensable for confirming hydrogen/carbon environments, such as the pyrazole methyl groups (δ 2.1–2.5 ppm for CH3) and thiazine carbonyl carbons (δ 165–175 ppm) . IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹). HRMS validates molecular weight accuracy (±5 ppm deviation) .
Q. How is single-crystal X-ray diffraction utilized to resolve the compound’s molecular conformation, and what challenges arise during refinement?
- X-ray crystallography provides precise bond lengths, angles, and torsion angles. The SHELX suite is widely used for refinement, particularly for handling puckered pyrimidine rings or disordered solvent molecules . Challenges include resolving hydrogen atom positions in flexible side chains, which may require constrained refinement (riding models) or dynamic disorder analysis .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic or crystallographic data when comparing synthetic batches or derivatives?
- Contradictions may arise from polymorphic forms or conformational flexibility. Cross-validate using complementary techniques:
- Compare NMR coupling constants (e.g., J values for thiazine ring protons) with computational models (DFT) .
- Analyze crystallographic data for thermal motion (B-factors) to distinguish static disorder from dynamic flexibility .
Q. What computational strategies are effective for predicting reactivity or binding interactions of the pyrazole-thiazine scaffold?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrazole N-atoms often exhibit high electron density, making them reactive toward alkylation or coordination .
- Molecular docking models interactions with biological targets (e.g., enzymes), prioritizing substituent modifications to enhance affinity. Software like COMSOL Multiphysics integrates AI for simulating reaction pathways .
Q. How can researchers design experiments to probe the compound’s stability under varying pH or thermal conditions?
- Conduct accelerated stability studies:
- Thermogravimetric Analysis (TGA) assesses decomposition temperatures (e.g., >200°C for carboxamide derivatives) .
- pH-dependent degradation is monitored via HPLC, with buffers ranging from pH 1–13. Hydrolysis of the carboxamide group is a common degradation pathway .
- Use LC-MS to identify degradation products and propose degradation mechanisms .
Methodological Notes
- Synthetic Optimization : Replace volatile solvents (e.g., ethyl acetate) with ionic liquids to improve reaction efficiency and sustainability .
- Data Validation : Cross-reference crystallographic data (CIF files) with the Cambridge Structural Database to identify structural outliers .
- Ethical Compliance : Adhere to CRDC guidelines for chemical engineering research (e.g., RDF2050108 for process control standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
